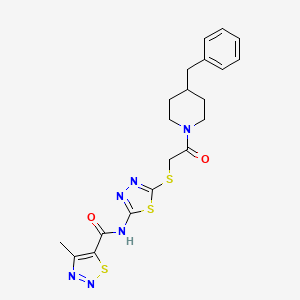

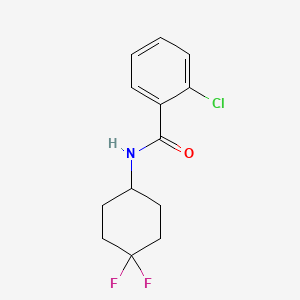

![molecular formula C23H29N5O3 B2397018 8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878422-97-0](/img/structure/B2397018.png)

8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically synthesized as nucleotides and in particular as ribotides, i.e., bases attached to ribose 5-phosphate . This compound contains total 30 bond(s); 16 non-H bond(s), 10 multiple bond(s), 5 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ether(s) (aliphatic), 1 Imidazole(s), and 1 Pyrimidine(s) .

Synthesis Analysis

A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The synthesis involved a three-step synthetic procedure using microwave irradiation in a pivotal step .Molecular Structure Analysis

The purine molecular structure consists of fused pyrimidine and imidazole rings . Four nitrogen atoms exist in positions 1, 3, 7, and 9 . Significant delocalization exists among the purine ring’s electrons .Chemical Reactions Analysis

Purine is both a very weak acid (pKa 8.93) and an even weaker base (pKa 2.39). If dissolved in pure water, the pH is halfway between these two pKa values . Positions 3 and 7 are electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

Purine is aromatic, having four tautomers each with a hydrogen bonded to a different one of the four nitrogen atoms . These are identified as 1-H, 3-H, 7-H, and 9-H .Scientific Research Applications

Antiviral and Antihypertensive Activity

- Research on 7,8-polymethylenepurine derivatives, which are related to imidazo purine compounds, has indicated potential antiviral and antihypertensive activities. These studies have explored the synthesis and biological evaluation of various derivatives, highlighting their potential therapeutic applications (Nilov et al., 1995).

Antidepressant and Anxiolytic Properties

- Several studies have focused on the synthesis and biological evaluation of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives, finding potential antidepressant and anxiolytic properties. These findings suggest that such compounds could be valuable in developing new treatments for affective disorders (Zagórska et al., 2016), (Zagórska et al., 2015).

Molecular Studies and Receptor Affinity

- Molecular studies of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have shown a range of receptor activities, including serotoninergic and dopaminergic receptors. These studies offer insights into the structural features that influence receptor affinity and selectivity, potentially guiding the design of new therapeutic agents (Zagórska et al., 2015).

Antimycobacterial Activity

- Research into imidazole derivatives designed to mimic the structure of potent antimycobacterial purines suggests that related compounds, including imidazo[2,1-f]purines, could have applications in treating mycobacterial infections. This highlights the potential for such compounds to contribute to the development of new antimycobacterial agents (Miranda & Gundersen, 2009).

Mechanism of Action

Future Directions

Purines and their derivatives, most notably adenosine and ATP, are the key molecules controlling intracellular energy homeostasis and nucleotide synthesis . They also support, as chemical messengers, purinergic transmission throughout tissues and species . Therefore, understanding the molecular mechanisms of purinergic signaling provides new and exciting insights into the treatment of human diseases .

properties

IUPAC Name |

6-(3-ethoxypropyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O3/c1-5-31-15-9-13-26-16(2)17(3)28-19-20(24-22(26)28)25(4)23(30)27(21(19)29)14-12-18-10-7-6-8-11-18/h6-8,10-11H,5,9,12-15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDGTEBLXKNCFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

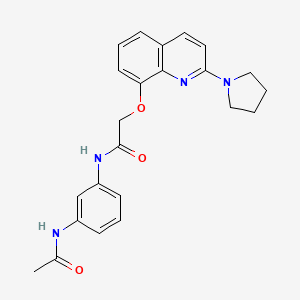

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2396935.png)

![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)

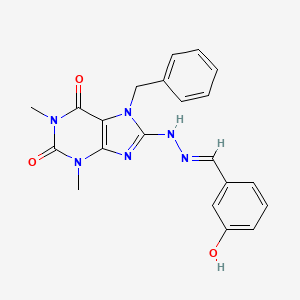

![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)

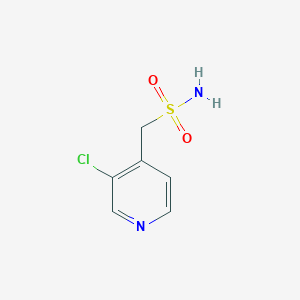

![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)

![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)

![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)

![3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2396953.png)